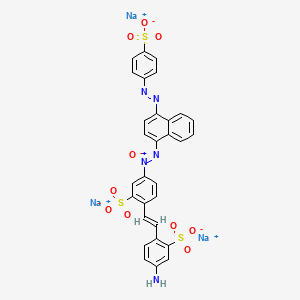![molecular formula C18H17N3O2 B13783771 3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one is a complex organic compound with a unique structure that combines a quinoline core with an anilino group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Formation of the Carbonimidoyl Group: The carbonimidoyl group is formed through a condensation reaction between a methylamine derivative and a carbonyl compound.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of 3-[(E)-N-anilino-C-methylamine]-4-hydroxy-1-methylquinolin-2-one.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share structural similarities.
Anilino Derivatives: Compounds like aniline and N-methylaniline have similar functional groups.
Uniqueness
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H17N3O2 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C18H17N3O2/c1-12(19-20-13-8-4-3-5-9-13)16-17(22)14-10-6-7-11-15(14)21(2)18(16)23/h3-11,20,22H,1-2H3/b19-12+ |
InChI-Schlüssel |
FDEVQHVLWFMTSS-XDHOZWIPSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=C(C3=CC=CC=C3N(C2=O)C)O |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C2=C(C3=CC=CC=C3N(C2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
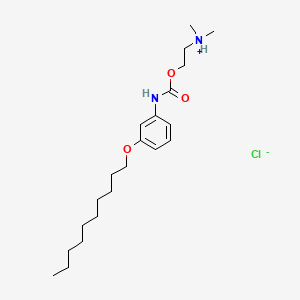
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)

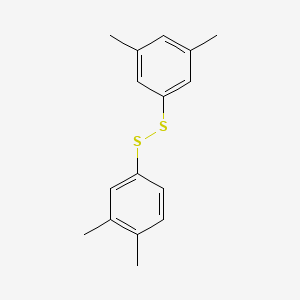
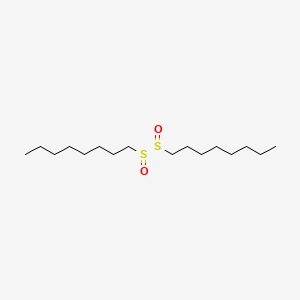

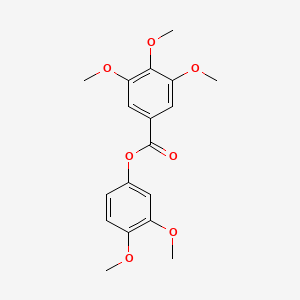

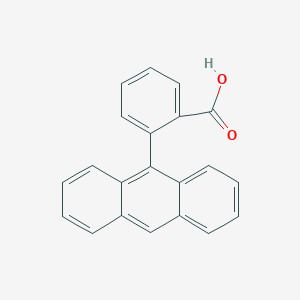
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)

